
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one
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Description
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
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Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, we know that it belongs to the class of pyridazinones , which have exhibited a wide range of pharmacological activities .
- Pyridazinones are derivatives of pyridazine, characterized by nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality. They are often referred to as the “wonder nucleus” due to their diverse pharmacodynamic profiles .
Target of Action
Mode of Action
Biological Activity
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one, commonly referred to as a pyridazinone derivative, has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This compound is characterized by its structural complexity, which includes a dimethylamino group and a piperazine moiety, contributing to its potential therapeutic applications.
The molecular formula of this compound is C19H25N5O with a molecular weight of approximately 339.443 g/mol. Its structure includes a pyridazine ring, which is known for its biological significance and versatility in drug design.
Property | Value |
---|---|
Molecular Formula | C19H25N5O |
Molecular Weight | 339.443 g/mol |
CAS Number | 1797656-01-9 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Pyridazinone derivatives are known to act as enzyme inhibitors or receptor antagonists, influencing numerous biological processes. The specific targets for this compound may include:
- Monoamine Oxidase (MAO) : Inhibitors of MAO have implications in treating neurodegenerative disorders.
- Chlamydia spp. : Recent studies indicate potential antichlamydial activity, suggesting that it could serve as a lead compound for developing selective therapeutics against this pathogen .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyridazinone derivatives, including this compound. Notably, it has been evaluated against various bacterial strains with promising results:
- Gram-positive and Gram-negative bacteria : The compound exhibited moderate antibacterial activity.
Antichlamydial Activity
A study focusing on the synthesis of related compounds demonstrated that certain derivatives showed selective activity against Chlamydia, indicating the potential for this compound in treating chlamydial infections .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several pyridazinone derivatives and evaluated their biological activities, particularly their inhibitory effects on MAO-A and MAO-B. The findings indicated that modifications to the piperazine ring significantly affected the inhibitory potency .
- Toxicity Studies : Toxicity assessments revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others like T6 were less toxic to healthy fibroblast cells (L929), suggesting better safety profiles for certain analogs .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, enhancing our understanding of their pharmacodynamics and aiding in further drug design efforts .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyridazinone derivatives:
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one | COX-2 Inhibitor | Not specified |
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Anti-tubercular | Not specified |
Properties
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNMZAYIVQOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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